4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Description
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a quinazoline-derived benzamide compound characterized by a 6-chloro-substituted quinazoline core linked via an amino group to a benzamide moiety. The benzamide is further substituted with a 4-methylphenyl group (p-tolyl) at the N-position.
Properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNUDUKPYKQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the Biltz synthesis , which involves the reaction of anthranilic acid with an appropriate halogenated benzene derivative under acidic conditions. The quinazoline core can then be further functionalized through nucleophilic substitution reactions to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of new derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, leading to downstream effects such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Quinazoline Derivatives
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
- Structure : Positional isomer with bromine at quinazoline C6 and benzamide substitution at C3 (vs. C4 in the target compound).
- Molecular Formula : C₂₈H₂₁BrN₄O; Molecular Weight : 509.4 g/mol .
- Key Differences :
- Bromine (atomic radius 1.14 Å) vs. chlorine (0.99 Å) may alter steric interactions in biological targets.
- Benzamide substitution at C3 vs. C4 could affect binding orientation and hydrogen bonding.
- Implications : Bromine’s larger size may enhance lipophilicity and influence pharmacokinetics compared to chlorine.
4-[2-[(6-Nitroquinazolin-4-yl)amino]ethyl]benzamide
Heterocyclic Core Variations
Triazine-Based Benzamides (Compounds 51–55)
- Structure : Benzylthio and sulfamoyl groups linked to 1,2,4-triazine rings with substituents like fluorine, trifluoromethyl, or methoxy.
- Example: Compound 51: 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide. Melting Point: 266–268°C; Synthesis: 33-hour reaction with ethanol reflux purification .
- Key Differences: Triazine core vs. Sulfamoyl and benzylthio groups introduce polar and hydrophobic regions, respectively.
Oxadiazole Derivatives
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- Chloro (Target) : Electron-withdrawing, may stabilize quinazoline’s aromatic system.
- Methoxy (Compound 53) : Electron-donating, increases solubility but reduces metabolic stability .
- Trifluoromethyl (Compound 52) : Strongly electron-withdrawing, enhances lipophilicity and resistance to oxidation .
Positional Isomerism
Comparative Data Table
Biological Activity
The compound 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a synthetic derivative belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article aims to consolidate existing research on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and cell proliferation. Quinazoline derivatives are known to inhibit various kinases and enzymes that play crucial roles in tumor growth and survival.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis | |
| Various solid tumors | 17.25 | Cell cycle arrest |
Enzyme Inhibition
In addition to their antitumor effects, quinazoline derivatives have been explored for their ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation.
Table 2: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| HDAC1 | Competitive | 95.48 |
| HDAC3 | Competitive | 120.00 |
Case Studies
- In Vitro Studies : A study demonstrated that the compound effectively inhibited HepG2 cell proliferation with an IC50 value significantly lower than traditional chemotherapeutics, indicating a promising lead for further development.
- In Vivo Studies : Animal models treated with the compound showed a tumor growth inhibition rate of approximately 48.89%, suggesting effective systemic activity against established tumors.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest favorable pharmacokinetic profiles, including adequate bioavailability and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
